REACTION_SMILES
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[Br:1][C:2]([CH3:3])([CH3:4])[C:5](=[O:6])[CH3:7].[nH:8]1[n:9][cH:10][cH:11][cH:12]1>>[C:2]([CH3:3])([CH3:4])([C:5](=[O:6])[CH3:7])[n:8]1[n:9][cH:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)C(C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cn[nH]c1
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Name
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Type
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product
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Smiles
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CC(=O)C(C)(C)n1cccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |